Potassium trifluoro(3-(methoxymethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(3-(methoxymethyl)phenyl)borate is an organoboron compound with the chemical formula C8H10BF3KO. It is a white to off-white solid that is soluble in common organic solvents such as ethanol and dichloromethane. This compound is known for its stability under standard laboratory conditions and is widely used in organic synthesis as a boron reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(methoxymethyl)phenyl)borate can be synthesized through a two-step process:
Formation of Trifluoroborate Ester: The initial step involves the reaction of trifluoroboric acid with methanol to form the trifluoroborate ester.
Formation of Potassium Salt: The trifluoroborate ester is then reacted with potassium hydroxide to yield potassium trifluoro[3-(methoxymethyl)phenyl]boranuide.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent decomposition and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(methoxymethyl)phenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium phosphate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium trifluoro(3-(methoxymethyl)phenyl)borate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a boron reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(methoxymethyl)phenyl]boranuide involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in a range of transformations, including cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
- Potassium trifluoro[3-(methoxyphenyl)boranuide]
Uniqueness
Potassium trifluoro(3-(methoxymethyl)phenyl)borate is unique due to its stability and reactivity under standard laboratory conditions. Unlike some other boron reagents, it is moisture- and air-stable, making it easier to handle and store .
Properties
IUPAC Name |
potassium;trifluoro-[3-(methoxymethyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBIXJJIKBGLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)COC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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